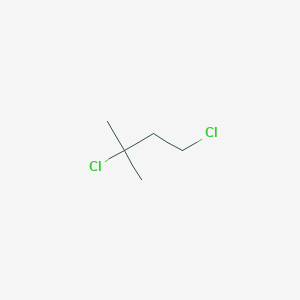

1,3-Dichloro-3-methylbutane

Descripción general

Descripción

1,3-Dichloro-3-methylbutane is a chemical compound with the molecular formula C5H10Cl2 . It is used as a reagent in the synthesis of Precocene analogs which exhibit anti-juvenile hormone activity against Oxycarenus lavaterae .

Synthesis Analysis

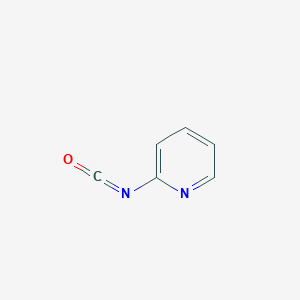

1,3-Dichloro-3-methylbutane is used as a reagent in the synthesis of Precocene analogs . In 2017, Murakami et al. reported an intermolecular cross metathesis-type reaction between covalent SiC and CC σ-bonds of low polarity .Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-3-methylbutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 6 non-H bonds and 1 rotatable bond .Physical And Chemical Properties Analysis

1,3-Dichloro-3-methylbutane has a molecular weight of 141.04 g/mol . It has a XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It also has 2 rotatable bonds .Aplicaciones Científicas De Investigación

Dehydrochlorination and Formation of Dienes : 1,1-Dichloro-3-methylbutane, a close relative of 1,3-Dichloro-3-methylbutane, has been studied for dehydrochlorination over molten salt catalysts, leading to the formation of olefins. The stereochemistry of adsorbed carbonium ions is considered in these reactions (Nomura & Shimizu, 1980).

Synthesis of Alkynes : The synthesis of 3-methylalk-1-ynes from 1,1-dichloro-3-methylalkanes, including 1,1-dichloro-3-methylbutane, has been achieved through dehydrochlorination using sodium amide. This process leads to a mixture of alkynes and dienes (Okhlobystin et al., 1962).

Reactions with Chlorwasserstoff : Studies have been conducted on the reaction of compounds like 3-Chloro-3-methyl-1-butin with Chlorwasserstoff, yielding various products including 1,1,3-Trichloro-3-methylbutan and dichloro methylbutenes. This demonstrates complex reaction pathways involving electrophilic and nucleophilic components (Stammann et al., 1980).

Thermal Decomposition Studies : In research focused on 2-methylbutyl chloroformate, it was found that its thermal decomposition produces 2-chloro-3-methylbutane. This study highlights the role of protonated cyclopropane intermediates in substitution reactions (Dupuy et al., 1973).

Infrared Absorption and Rotational Isomerism : Research on 1,1,2‐trichloroethane, sharing structural similarities with 1,3-Dichloro-3-methylbutane, has explored the differences in rotational isomerism between such compounds and 2‐methylbutane. The study underscores the importance of electrostatic interactions in molecular behavior (Kuratani & Mizushima, 1954).

Microextraction and Environmental Analysis : 1-Bromo-3-methylbutane, structurally related to 1,3-Dichloro-3-methylbutane, has been utilized in dispersive liquid-liquid microextraction methods for determining heavy metals in water samples. This showcases its potential in environmental monitoring and analysis (Peng et al., 2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has been employed to study barriers to internal rotation in halogenated methylbutanes, providing insights into molecular conformations and nonbonded interactions (Roberts et al., 1971).

Safety and Hazards

Safety data sheets recommend wearing protective gloves, clothing, and eye protection when handling 1,3-Dichloro-3-methylbutane . It should be used only outdoors or in a well-ventilated area, and precautions should be taken against static discharge . It is flammable and may cause skin and eye irritation, as well as respiratory irritation .

Propiedades

IUPAC Name |

1,3-dichloro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCOTJZDMVMLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211463 | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-96-4 | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

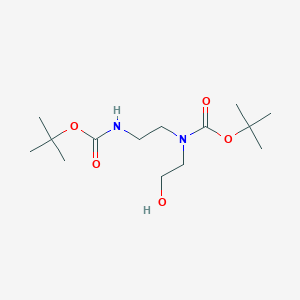

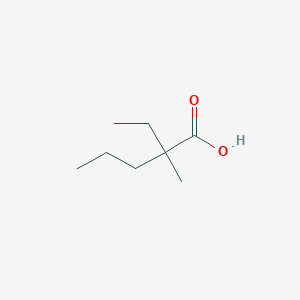

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

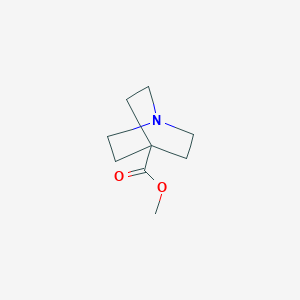

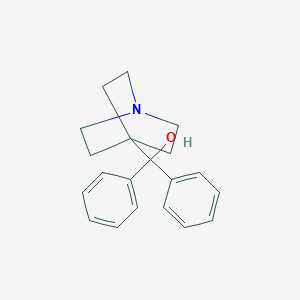

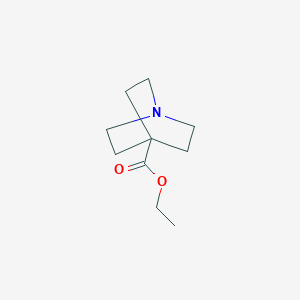

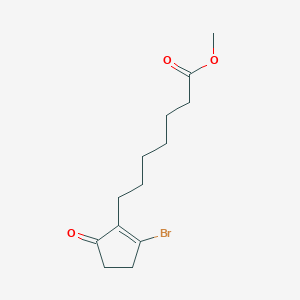

Feasible Synthetic Routes

Q & A

Q1: Why is 1,3-Dichloro-3-methylbutane relevant in polymer chemistry research?

A: 1,3-Dichloro-3-methylbutane serves as a model compound in studies investigating the reactivity of tertiary chloride defects present in commercial poly(vinyl chloride) (PVC) []. These defects can act as initiating sites for controlled polymerization reactions.

Q2: How is 1,3-Dichloro-3-methylbutane used in studying controlled polymerization of PVC?

A: Researchers utilize 1,3-Dichloro-3-methylbutane to mimic the behavior of tertiary chloride defects found in PVC during metal-catalyzed living radical polymerization []. By studying the initiation of polymerization from this model compound, researchers gain insights into the grafting of various monomers onto the PVC backbone, potentially modifying its properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

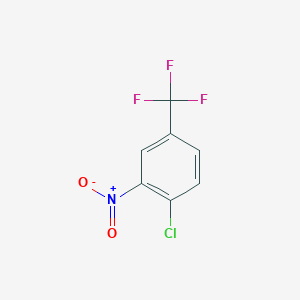

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)